8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile
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Overview
Description
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to an imidazo[1,2-c]pyrimidine ring system, along with a carbonitrile group. Its unique structure makes it a valuable scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with 2-bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-c]pyrimidine ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Biological Studies: It is employed in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-chloroimidazo[1,2-a]pyridine
- 5-Chloro-2-aminopyrimidine
- 2-Bromoacetonitrile
Uniqueness
Compared to similar compounds, 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile stands out due to its unique combination of bromine, chlorine, and carbonitrile groups attached to the imidazo[1,2-c]pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H2BrClN4 |
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Molecular Weight |
257.47 g/mol |
IUPAC Name |
8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H2BrClN4/c8-5-2-11-7(9)13-3-4(1-10)12-6(5)13/h2-3H |
InChI Key |
ZQCBMJUJKIMNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C(=N1)Cl)C#N)Br |
Origin of Product |
United States |
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